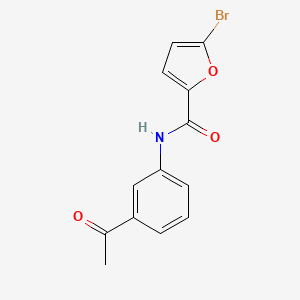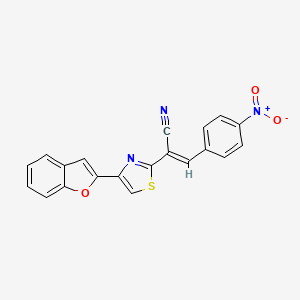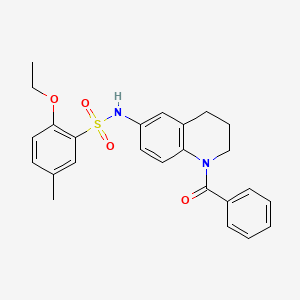![molecular formula C19H15N3O3S B2937496 1-(5-(furan-2-yl)isoxazol-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 1286705-59-6](/img/structure/B2937496.png)
1-(5-(furan-2-yl)isoxazol-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-(furan-2-yl)isoxazol-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide” is a complex organic molecule. It contains several functional groups including a furan ring, an isoxazole ring, a methylbenzothiazole group, and a cyclopropane carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed analysis would require more specific information or computational modeling .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of multiple functional groups suggests it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific arrangement of its atoms and the nature of its functional groups .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the furan moiety, such as the one , have been associated with antimicrobial properties . The presence of the isoxazole ring could potentially enhance these properties, making this compound a candidate for developing new antimicrobial agents.
Anti-Inflammatory Properties
Isoxazole derivatives are known to exhibit anti-inflammatory activities . This compound, with its isoxazole and benzothiazole components, could be explored for its efficacy in reducing inflammation in various medical conditions.
Cancer Research
The benzothiazole unit in the compound’s structure is often explored for antitumor and anticancer properties . Research could focus on the compound’s potential as a chemotherapeutic agent, particularly in targeting specific cancer cell lines.
Agricultural Chemicals
Furan derivatives have applications in agriculture, particularly as fungicides and pesticides . The compound could be studied for its effectiveness in protecting crops from pests and diseases, potentially leading to the development of new agricultural chemicals.
Organic Light-Emitting Diodes (OLEDs)
Organic compounds with conjugated systems, such as the one discussed, can be used in the development of OLEDs . The compound’s structure may allow it to serve as a component in the emissive layer of OLEDs, contributing to advancements in display technology.
Neurological Disorders
Compounds with benzothiazole and isoxazole rings have been investigated for their potential in treating neurological disorders . This compound could be part of research into new treatments for conditions like Alzheimer’s disease or Parkinson’s disease.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-4-2-6-14-16(11)20-18(26-14)21-17(23)19(7-8-19)15-10-13(25-22-15)12-5-3-9-24-12/h2-6,9-10H,7-8H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBYZRYDBGKFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3(CC3)C4=NOC(=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(furan-2-yl)isoxazol-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide](/img/structure/B2937414.png)


![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)
![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2937419.png)
![1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B2937420.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2937427.png)
![6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2937430.png)
![1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937431.png)

![N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2937433.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)